molecular formula C17H22N4O3S B2565305 1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900003-99-8

1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2565305
CAS No.: 900003-99-8
M. Wt: 362.45
InChI Key: AXCUQPYXSGMIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

One area of research involves the synthesis and exploration of structural properties of related compounds. For example, a study described the treatment of 1,3,6-trimethyl-5-nitrouracil with aryl aldehydes in the presence of piperidine, leading to the formation of derivatives through condensation and intramolecular cyclization processes. This synthesis pathway is significant for understanding the chemical behavior and potential applications of pyrido[2,3-d]pyrimidine derivatives (Yoneda et al., 1982). Another study focused on the efficient synthesis of Nα-urethane-protected β- and γ-amino acids using related dione compounds, showcasing the compound's versatility in creating valuable amino acid derivatives for further research (Cal et al., 2012).

Potential Anticancer and Antimicrobial Applications

The compound's derivatives have shown potential in anticancer and antimicrobial applications. A study on the synthesis and anticancer activity of pyridine and thiazolopyrimidine derivatives using 1‐Ethylpiperidone as a synthon revealed that certain derivatives exhibit significant anticancer activities against human tumor cell lines (Hammam et al., 2001). Additionally, research into Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids indicated promising antibacterial and antitumor agents, suggesting a synergistic model for pharmacological activity (Alwan et al., 2014).

Pharmacokinetics and Metabolic Studies

Understanding the pharmacokinetics and metabolism of related compounds provides insights into their potential therapeutic applications. A study on the metabolism and pharmacokinetics of pyridoglutethimide, an analogue of aminoglutethimide with specific aromatase activity, explored its behavior in rats and rabbits, contributing to the knowledge base on the pharmacological properties of similar compounds (Seago et al., 1986).

Properties

IUPAC Name

1,3,6-trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-9-18-15-13(16(23)20(3)17(24)19(15)2)14(11)25-10-12(22)21-7-5-4-6-8-21/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUQPYXSGMIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)N3CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.